3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid
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Overview
Description
3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid is a complex organic compound with a molecular formula of C19H19NO3 and a molecular weight of 309.4 g/mol . This compound features a benzoic acid core substituted with a pyrrolidinylcarbonyl group and a methyl group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process would also include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidinylcarbonyl group can interact with proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biological responses, making the compound a valuable tool in studying molecular mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
Pyrrolidine-2-one: A simpler analog with a pyrrolidine ring and a carbonyl group.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness: 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid is unique due to its combination of a benzoic acid core with a pyrrolidinylcarbonyl group and a methyl group. This structure provides distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-methyl-4-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-11-16(19(22)23)7-8-17(13)14-5-4-6-15(12-14)18(21)20-9-2-3-10-20/h4-8,11-12H,2-3,9-10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKGWFKQAGOBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692089 |
Source
|
Record name | 2-Methyl-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-53-6 |
Source
|
Record name | 2-Methyl-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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